1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Halogenation and Ring Transformation
- The use of halogenating agents in the synthesis of polyalkylbenzenes demonstrates the application in modifying the chemical structure for further reactivity or as part of a larger synthetic route. For instance, [hydroxy(tosyloxy)iodo]benzene was effective in catalyzing halogenation reactions, showcasing the chemical's utility in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Cycloaddition Reactions
- Cycloaddition reactions involving 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives produced triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating the compound's versatility in constructing complex heterocyclic systems (Gao & Lam, 2008).
Isomünchnone-Based Synthesis
- An isomünchnone-based method utilized for the synthesis of highly substituted 2(1H)-pyridones illustrates the compound's role in generating diverse molecular frameworks, which are potentially applicable in the development of pharmaceuticals and agrochemicals (Padwa, Sheehan, & Straub, 1999).
Anti-HIV-1 Agents
- The design of acylamino Pyrryl Aryl Sulfones (APASs) as truncated analogues of tricyclic compounds for potential Anti-HIV-1 activity highlights the compound's significance in medicinal chemistry research, aiming to develop new therapeutic agents (Silvestri et al., 2002).
Synthesis and Characterization
- The exploration of synthesis routes for 1H-pyrrolo[2,3-b]pyridines and their functionalization for potential applications in agrochemicals and functional materials showcases the broader implications of this compound in synthetic and applied chemistry (Herbert & Wibberley, 1969).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-10-6-7-16-13-12(10)11(15)8-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMTDNFVPNNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729187 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203566-61-3 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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